molecular formula C9H10Cl2 B8798878 1-(2-chloroethyl)-4-(chloromethyl)benzene CAS No. 53459-40-8

1-(2-chloroethyl)-4-(chloromethyl)benzene

Cat. No.: B8798878
CAS No.: 53459-40-8
M. Wt: 189.08 g/mol
InChI Key: SXQGSMMKKVVQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloroethyl)-4-(chloromethyl)benzene is an organic compound with the molecular formula C9H10Cl2 It is a derivative of benzyl chloride, where the benzyl group is substituted with a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-chloroethyl)-4-(chloromethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzyl chloride with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the chlorination of 4-(2-hydroxyethyl)toluene using thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-4-(chloromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide, amine, or alkoxide ions.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and sodium alkoxides. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used, and the reactions are conducted at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under appropriate conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 4-(2-hydroxyethyl)benzyl alcohol, 4-(2-aminoethyl)benzyl chloride, and ethers.

    Elimination Reactions: The major product is 4-vinylbenzyl chloride.

    Oxidation and Reduction: Products include 4-(2-hydroxyethyl)benzyl alcohol and 4-(2-ethyl)benzyl chloride.

Scientific Research Applications

1-(2-chloroethyl)-4-(chloromethyl)benzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: It is used in the preparation of polymers and resins with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-4-(chloromethyl)benzene involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and biological studies.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the 2-chloroethyl group.

    4-Chlorobenzyl Chloride: Similar but with a chlorine atom directly attached to the benzene ring.

    2-Phenylethyl Chloride: Similar but with a phenyl group instead of a benzyl group.

Uniqueness

1-(2-chloroethyl)-4-(chloromethyl)benzene is unique due to the presence of both benzyl and 2-chloroethyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

53459-40-8

Molecular Formula

C9H10Cl2

Molecular Weight

189.08 g/mol

IUPAC Name

1-(2-chloroethyl)-4-(chloromethyl)benzene

InChI

InChI=1S/C9H10Cl2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-7H2

InChI Key

SXQGSMMKKVVQFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCl)CCl

Origin of Product

United States

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